![molecular formula C17H16BrN3O4S2 B2479340 4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865159-69-9](/img/structure/B2479340.png)
4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BMB and belongs to the class of benzothiazole sulfonamide derivatives. BMB has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Importance in Medicinal Chemistry
The unique structural features of benzothiazole derivatives, such as 4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide, make them significant in medicinal chemistry. Benzothiazole and its derivatives exhibit a broad spectrum of pharmacological activities due to the versatility of their scaffold, which allows for a high degree of structural diversity. This diversity has proven useful in the search for new therapeutic agents, with benzothiazole derivatives showing activities across anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer domains, among others. The structural variations, particularly substitutions on the C-2 carbon atom and C-6, are crucial for their varied biological activities, underscoring the importance of benzothiazole derivatives in drug discovery and development (Bhat & Belagali, 2020).
Pharmacological Activities
Benzothiazole derivatives, including the specified compound, are integrated into numerous pharmacological studies due to their wide range of biological activities. These compounds are central to many bioactive molecules, both natural and synthetic, that are pivotal in addressing various health disorders. The pharmacological significance of benzothiazole derivatives extends to their application in treating conditions such as microbial infections, chronic diseases like diabetes and cancer, and inflammatory conditions. Their therapeutic potential is further highlighted by their integration into molecules that serve as clinical drugs, offering a promising avenue for the development of new medicinal agents with high therapeutic efficacy (Keri, Patil, Patil, & Budagumpi, 2015).
Therapeutic Agent Development
The development of benzothiazole-based chemotherapeutic agents emphasizes the scaffold's versatility in medicinal chemistry. Various patents filed between 2010 and 2014 pertain to the anticancer, antimicrobial, anti-inflammatory, and other biological activities of benzothiazole derivatives. This highlights the increasing importance of the benzothiazole nucleus in drug discovery. The structural simplicity and ease of synthesis of benzothiazole derivatives allow for the development of chemical libraries that could aid in the discovery of new chemical entities, potentially leading to market progression. The focus on benzothiazole derivatives in cancer research, in particular, underscores their critical role in therapeutic agent development, with several compounds showing the potential to progress into the market or requiring further study for adequate evaluation (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Propiedades
IUPAC Name |
4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S2/c1-25-9-8-21-14-7-6-13(27(19,23)24)10-15(14)26-17(21)20-16(22)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMZZYHTLLPXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)
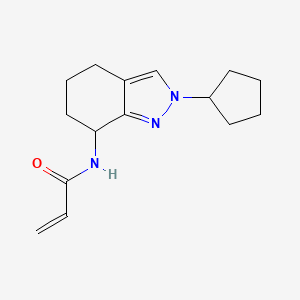
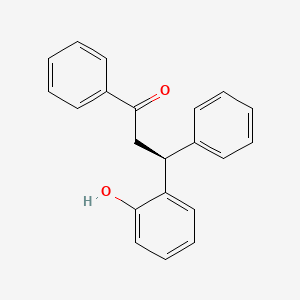
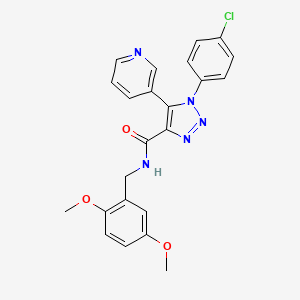
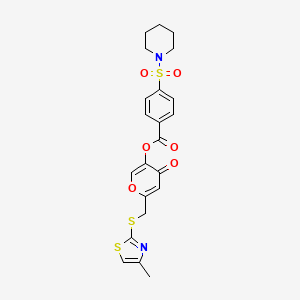

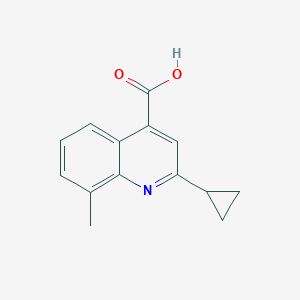
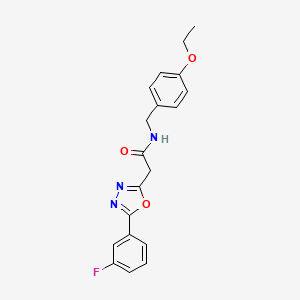
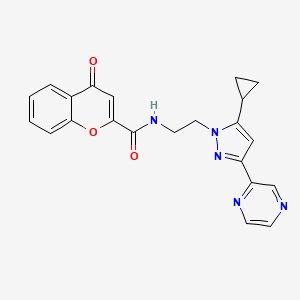
![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)
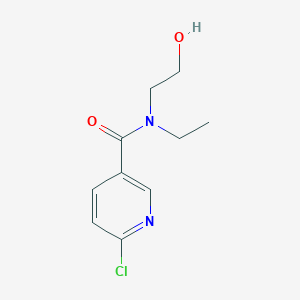

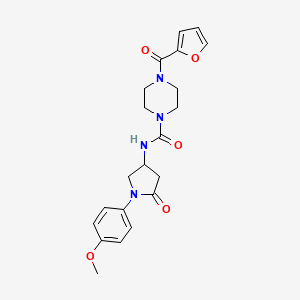
![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2479278.png)